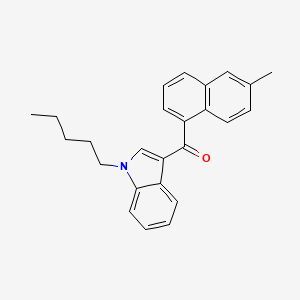

(6-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

JWH 122 6-Methylnaphthylisomer: ist ein synthetisches Cannabinoid, das zur Naphthoylindol-Familie gehört. Es ist strukturell ähnlich wie JWH 122, unterscheidet sich aber in der Position der Methylgruppe am Naphthylring. Diese Verbindung wurde in verschiedenen Kräuterprodukten identifiziert und ist bekannt für ihre hohe Affinität zu den Cannabinoidrezeptoren CB1 und CB2 .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von JWH 122 6-Methylnaphthylisomer beinhaltet die Reaktion von 6-Methylnaphthalin mit 1-Pentyl-1H-Indol-3-carbonsäurechlorid. Die Reaktion wird typischerweise in Gegenwart einer Base wie Triethylamin in einem organischen Lösungsmittel wie Dichlormethan durchgeführt. Das Produkt wird dann mittels Säulenchromatographie gereinigt .

Industrielle Produktionsmethoden: Die industrielle Produktion von JWH 122 6-Methylnaphthylisomer folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Das Endprodukt wird häufig als Lösung in Methanol formuliert, um die Handhabung und Lagerung zu erleichtern .

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Oxidation: JWH 122 6-Methylnaphthylisomer kann Oxidationsreaktionen unterliegen, typischerweise unter Verwendung von Reagenzien wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.

Reduktion: Lithiumaluminiumhydrid in trockenem Ether.

Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydrid.

Hauptprodukte:

Oxidation: Bildung von Naphthochinonen.

Reduktion: Bildung von reduzierten Indolderivaten.

Substitution: Bildung von N-alkylierten Indolderivaten.

Wissenschaftliche Forschungsanwendungen

Chemie: JWH 122 6-Methylnaphthylisomer wird als Referenzstandard in der analytischen Chemie zur Identifizierung und Quantifizierung von synthetischen Cannabinoiden in forensischen und toxikologischen Studien verwendet .

Biologie: In der biologischen Forschung wird diese Verbindung verwendet, um die Auswirkungen von synthetischen Cannabinoiden auf Cannabinoidrezeptoren und ihre assoziierten Signalwege zu untersuchen .

Medizin: Obwohl nicht für den medizinischen Gebrauch zugelassen, wird JWH 122 6-Methylnaphthylisomer in präklinischen Studien verwendet, um potenzielle therapeutische Anwendungen von synthetischen Cannabinoiden zu untersuchen .

Industrie: In der Industrie wird diese Verbindung bei der Entwicklung neuer synthetischer Cannabinoide und verwandter Produkte eingesetzt .

Wirkmechanismus

JWH 122 6-Methylnaphthylisomer übt seine Wirkung aus, indem es an die Cannabinoidrezeptoren CB1 und CB2 bindet. Die Bindungsaffinität zu CB1 ist höher als zu CB2, was zur Aktivierung von G-Protein-gekoppelten Rezeptor-Signalwegen führt. Diese Aktivierung führt zu verschiedenen physiologischen Wirkungen, einschließlich der Modulation der Neurotransmitterfreisetzung und der Veränderung von zellulären Signalkaskaden .

Wirkmechanismus

JWH 122 6-methylnaphthyl isomer exerts its effects by binding to cannabinoid receptors CB1 and CB2. The binding affinity for CB1 is higher than for CB2, which leads to the activation of G-protein coupled receptor signaling pathways. This activation results in various physiological effects, including modulation of neurotransmitter release and alteration of cellular signaling cascades .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

JWH 122: Die Stammverbindung mit der Methylgruppe in der 4-Position.

JWH 210: Ein weiteres synthetisches Cannabinoid mit einer ähnlichen Struktur, aber unterschiedlicher Alkylkettenlänge.

JWH 081: Eine verwandte Verbindung mit einem anderen Substitutionsschema am Naphthylring.

Einzigartigkeit: JWH 122 6-Methylnaphthylisomer ist einzigartig aufgrund der Position der Methylgruppe am Naphthylring, die seine Bindungsaffinität und Selektivität für Cannabinoidrezeptoren beeinflusst. Diese Positionsisomerie kann zu Unterschieden in den pharmakologischen und toxikologischen Eigenschaften im Vergleich zu anderen ähnlichen Verbindungen führen .

Biologische Aktivität

(6-Methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone, often referred to as a synthetic cannabinoid, is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The compound belongs to the class of synthetic cannabinoids, characterized by its unique structural features that include a naphthalene moiety and an indole ring. This structure is crucial for its interaction with cannabinoid receptors in the body.

| Property | Value |

|---|---|

| Molecular Formula | C25H25NO |

| Molecular Weight | 355.47 g/mol |

| IUPAC Name | This compound |

Cannabinoid Receptor Interaction

The primary mechanism of action for this compound is its binding affinity for cannabinoid receptors, specifically CB1 and CB2. These receptors are integral to the endocannabinoid system, which regulates various physiological processes including pain sensation, mood, and appetite.

- CB1 Receptors : Predominantly found in the central nervous system, activation of CB1 receptors is associated with psychoactive effects.

- CB2 Receptors : More prevalent in the immune system, these receptors are involved in anti-inflammatory responses.

Studies have shown that synthetic cannabinoids like this compound exhibit high affinity for these receptors, leading to significant biological effects such as analgesia and modulation of immune responses .

Pharmacological Effects

Research indicates several potential pharmacological effects of this compound:

- Antioxidant Activity : Preliminary studies suggest that it may neutralize free radicals, thereby reducing oxidative stress.

- Anticancer Properties : In vitro studies have shown cytotoxic effects against various tumor cell lines, indicating potential applications in cancer therapy.

- Neurological Effects : Its structural similarity to known psychoactive substances suggests possible interactions with neurotransmitter systems, which could influence mood and cognitive functions .

Case Study 1: Detection and Quantification

A validated method for detecting this compound in biological samples was developed using HPLC coupled with mass spectrometry. In subjects who consumed this compound, serum concentrations reached approximately 10 ng/ml within three hours post-consumption .

Case Study 2: Behavioral Effects in Animal Models

In animal studies, exposure to this compound resulted in significant behavioral changes consistent with cannabinoid receptor activation. Observed effects included decreased body temperature and signs of catalepsy .

Eigenschaften

IUPAC Name |

(6-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO/c1-3-4-7-15-26-17-23(21-10-5-6-12-24(21)26)25(27)22-11-8-9-19-16-18(2)13-14-20(19)22/h5-6,8-14,16-17H,3-4,7,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZBPEQODUAQNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=CC(=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017311 |

Source

|

| Record name | JWH-122 6-Methylnaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427325-68-5 |

Source

|

| Record name | JWH-122 6-Methylnaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.